molecular formula C10H12O4 B13147659 2,3-Dimethoxy-4-methylbenzoic acid CAS No. 77869-39-7

2,3-Dimethoxy-4-methylbenzoic acid

Cat. No.: B13147659
CAS No.: 77869-39-7
M. Wt: 196.20 g/mol
InChI Key: ZODSBHXWPSQSDH-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-4-methylbenzoic acid is an organic compound belonging to the class of benzoic acids It is characterized by the presence of two methoxy groups and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethoxy-4-methylbenzoic acid typically involves the methylation of 2,3-dihydroxybenzoic acid followed by oxidation. One common method includes the use of dimethyl sulfate as the methylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete methylation. The resulting product is then subjected to oxidation using an oxidizing agent like potassium permanganate to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale methylation and oxidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethoxy-4-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3-Dimethoxy-4-methylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antioxidant and antibacterial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. The compound’s antibacterial activity is believed to result from its interference with bacterial cell wall synthesis and protein function .

Comparison with Similar Compounds

  • 2,4-Dimethoxybenzoic acid
  • 3,4-Dimethoxybenzoic acid
  • 2,3-Dimethoxybenzoic acid

Comparison: 2,3-Dimethoxy-4-methylbenzoic acid is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and biological activity. Compared to 2,4-dimethoxybenzoic acid, the position of the substituents on the benzene ring alters the compound’s electronic properties and reactivity. Similarly, 3,4-dimethoxybenzoic acid differs in its substitution pattern, leading to variations in its chemical behavior and applications .

Properties

CAS No.

77869-39-7

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

2,3-dimethoxy-4-methylbenzoic acid

InChI

InChI=1S/C10H12O4/c1-6-4-5-7(10(11)12)9(14-3)8(6)13-2/h4-5H,1-3H3,(H,11,12)

InChI Key

ZODSBHXWPSQSDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)OC)OC

Origin of Product

United States

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